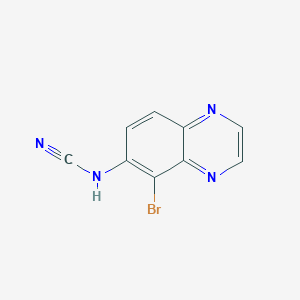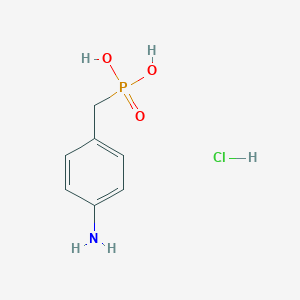
N-(5-Bromoquinoxalin-6-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(5-Bromoquinoxalin-6-yl)cyanamide typically involves the reaction of 5-bromoquinoxalin-6-amine with cyanamide under specific conditions. One method involves refluxing the reactants in dioxane with hydrochloric acid, resulting in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
N-(5-Bromoquinoxalin-6-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to various derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include hydrochloric acid, dioxane, and cyanamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Bromoquinoxalin-6-yl)cyanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-(5-Bromoquinoxalin-6-yl)cyanamide involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it acts as an intermediate in the synthesis of compounds that target α2-Adrenoceptors, which are involved in various physiological processes. The exact molecular targets and pathways depend on the specific application and the final compound synthesized.
Comparison with Similar Compounds
N-(5-Bromoquinoxalin-6-yl)cyanamide can be compared with other similar compounds, such as:
(5-Bromo-6-quinoxalinyl)cyanamide: This compound has a similar structure and is used in similar applications.
N-(5-Bromoquinoxalin-6-yl)guanidine: . The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular synthetic and research applications.
Properties
IUPAC Name |
(5-bromoquinoxalin-6-yl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7/h1-4,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNRNAIKQPMCFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5,10-Dihydro-4,8,11-trimethoxy-6-methyl-5,10-dioxo-anthra[2,3-b]furan-7-carboxylic Acid Methyl Ester](/img/new.no-structure.jpg)
![2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid](/img/structure/B1144422.png)




